molecular formula C45H29Cl2N7O7 B13809462 2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- CAS No. 68540-42-1

2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)-

Cat. No.: B13809462
CAS No.: 68540-42-1
M. Wt: 850.7 g/mol
InChI Key: FJOVXJODQXFEAB-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2,3-dichloroaniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the azo compound.

    Further Coupling: This intermediate is further coupled with another diazonium salt derived from 2-methoxy-4-nitroaniline.

    Amidation: The final step involves the amidation reaction with 5-amino-1-naphthalenecarboxamide.

Industrial Production Methods

In industrial settings, the synthesis of such complex azo dyes is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    pH Control: Ensuring the correct pH levels to facilitate the diazotization and coupling reactions.

    Purification: Using techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium dithionite (Na2S2O4), zinc dust in acidic conditions.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Aromatic amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- has several applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed as a staining agent in microscopy to visualize cellular structures.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- involves:

    Molecular Targets: The compound interacts with various enzymes and proteins, altering their activity.

    Pathways Involved: It can affect signaling pathways by binding to specific receptors or interfering with the function of key molecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)-
  • **2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)-

Uniqueness

The uniqueness of 2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- lies in its complex structure, which allows for multiple functional groups to participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

68540-42-1

Molecular Formula

C45H29Cl2N7O7

Molecular Weight

850.7 g/mol

IUPAC Name

4-[(2,3-dichlorophenyl)diazenyl]-3-hydroxy-N-[5-[[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)diazenyl]naphthalene-2-carbonyl]amino]naphthalen-1-yl]naphthalene-2-carboxamide

InChI

InChI=1S/C45H29Cl2N7O7/c1-61-38-23-26(54(59)60)19-20-36(38)50-52-40-27-11-4-2-9-24(27)21-31(42(40)55)44(57)48-34-16-6-14-30-29(34)13-7-17-35(30)49-45(58)32-22-25-10-3-5-12-28(25)41(43(32)56)53-51-37-18-8-15-33(46)39(37)47/h2-23,55-56H,1H3,(H,48,57)(H,49,58)

InChI Key

FJOVXJODQXFEAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=C4C=CC=C5NC(=O)C6=CC7=CC=CC=C7C(=C6O)N=NC8=C(C(=CC=C8)Cl)Cl)O

Origin of Product

United States

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